![molecular formula C11H11FN2O4 B7944383 4-(3-Fluoro-5-nitrobenzoyl)morpholine](/img/structure/B7944383.png)
4-(3-Fluoro-5-nitrobenzoyl)morpholine
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Overview
Description
4-(3-Fluoro-5-nitrobenzoyl)morpholine is a chemical compound that features a morpholine ring substituted with a 3-fluoro-5-nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-5-nitrobenzoyl)morpholine typically involves the reaction of 3-fluoro-5-nitrobenzoic acid with morpholine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-5-nitrobenzoyl)morpholine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and ammonium chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Reduction: Iron powder and ammonium chloride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of a base
Major Products Formed
Reduction: 4-(3-Fluoro-5-aminobenzoyl)morpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl derivatives
Scientific Research Applications
4-(3-Fluoro-5-nitrobenzoyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-5-nitrobenzoyl)morpholine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the nitro group allows for potential redox cycling, which can generate reactive oxygen species and induce cellular damage .
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluoro-4-nitrophenyl)morpholine: Similar structure but different substitution pattern.
3-Fluoro-4-morpholinoaniline: An intermediate in the synthesis of linezolid, an antibiotic.
Uniqueness
4-(3-Fluoro-5-nitrobenzoyl)morpholine is unique due to the specific positioning of the fluoro and nitro groups, which can influence its reactivity and interactions with biological targets. This unique substitution pattern can lead to distinct pharmacological and material properties compared to other similar compounds .
Properties
IUPAC Name |
(3-fluoro-5-nitrophenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O4/c12-9-5-8(6-10(7-9)14(16)17)11(15)13-1-3-18-4-2-13/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEHJHIJRXBOAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC(=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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